4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using methylthiolating agents like methyl iodide in the presence of a base.
Attachment of the Azetidine and Imidazole Moieties: The azetidine and imidazole groups are introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine
- tert-butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is unique due to the presence of both azetidine and imidazole moieties, which are not commonly found together in a single molecule. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H19N5S |
---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
4-methyl-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C14H19N5S/c1-10-6-13(17-14(16-10)20-3)19-8-12(9-19)7-18-5-4-15-11(18)2/h4-6,12H,7-9H2,1-3H3 |
InChI Key |
ZZHFYMGTILKDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC(C2)CN3C=CN=C3C |
Origin of Product |
United States |
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